molecular formula C16H16OS B8568519 1-Propanone, 2-methyl-1-phenyl-2-(phenylthio)- CAS No. 59919-11-8

1-Propanone, 2-methyl-1-phenyl-2-(phenylthio)-

Cat. No. B8568519
M. Wt: 256.4 g/mol
InChI Key: HRAMZKSDXLCDMX-UHFFFAOYSA-N
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Patent
US05026740

Procedure details

10.88 g of a 50% suspension of sodium hydride in paraffin mineral oil are fed into 100 ml of DMF, followed slowly by 25.11 g of thiophenol. When dissolution is complete (65° C.), the solution is cooled to 2° C. and 36.5 g of 2-chloro-2-methylpropiophenone are fed in over 30 minutes maintaining the temperature below 10° C.
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25.11 g
Type
reactant
Reaction Step Three
Quantity
36.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([SH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl[C:11]([CH3:21])([CH3:20])[C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13]>CN(C=O)C>[C:3]1([S:9][C:11]([CH3:21])([CH3:20])[C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:13])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
25.11 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Four
Name
Quantity
36.5 g
Type
reactant
Smiles
ClC(C(=O)C1=CC=CC=C1)(C)C
Step Five
Name
paraffin
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
When dissolution
CUSTOM
Type
CUSTOM
Details
(65° C.)
CUSTOM
Type
CUSTOM
Details
are fed in over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)SC(C(=O)C1=CC=CC=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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